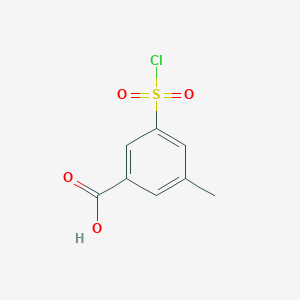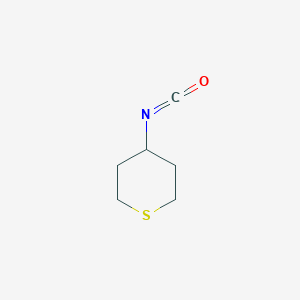
4-Isocyanatothian
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isocyanatothiane is an organic compound with the molecular formula C6H9NOS. It is a member of the isocyanate family, characterized by the functional group -N=C=O. This compound is notable for its unique structure, which includes a thiopyran ring substituted with an isocyanate group at the fourth position. The presence of both sulfur and nitrogen atoms in its structure makes it an interesting subject for various chemical studies and applications.
Wissenschaftliche Forschungsanwendungen
4-Isocyanatothiane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its reactive isocyanate group.
Industry: Utilized in the production of polyurethanes and other polymers.
Wirkmechanismus
Isocyanates and Their General Mechanism of Action
Isocyanates are a group of reactive organic compounds that contain the isocyanate group (-N=C=O). They are widely used in the manufacture of flexible and rigid foams, fibers, coatings such as paints and varnishes, and elastomers. They are increasingly used in the automobile industry, autobody repair, and building insulation materials .
Isocyanates are known for their reactivity, which is largely due to the electrophilic nature of the carbon in the isocyanate group. This makes them highly reactive towards a variety of nucleophiles including alcohols, amines, and even water . The reaction of isocyanates with these nucleophiles forms a variety of products, including ureas, urethanes, and biurets, depending on the specific reactants involved .
Biochemical Pathways
This can lead to changes in protein structure and function, potentially affecting various biochemical pathways .
Pharmacokinetics
They are typically metabolized and excreted rapidly .
Result of Action
These effects can include irritation of the eyes, skin, and respiratory tract, sensitization and allergic reactions, and in some cases, damage to the lungs .
Action Environment
The action of 4-Isocyanatothiane, like other isocyanates, can be influenced by various environmental factors. For example, the presence of moisture can lead to the hydrolysis of isocyanates, reducing their reactivity. Similarly, temperature and pH can also affect the reactivity of isocyanates .
Biochemische Analyse
Biochemical Properties
They can interact with a variety of nucleophiles, including alcohols and amines . When an isocyanate reacts with an alcohol, it forms a urethane linkage . This property could potentially be utilized in biochemical reactions involving 4-Isocyanatothiane.
Cellular Effects
For instance, some isocyanate derivatives have been shown to inhibit aerobic glycolysis and exert anti-inflammatory effects .
Molecular Mechanism
Isocyanates are known to be electrophiles and can react with various nucleophiles . This suggests that 4-Isocyanatothiane could potentially interact with biomolecules in a similar manner.
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of 4-Isocyanatothiane in laboratory settings. It is known that the effects of certain biochemical substances can change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Transport and Distribution
The transport and distribution of substances within cells and tissues are crucial aspects of their function and can be influenced by factors such as transporters or binding proteins .
Subcellular Localization
The subcellular localization of a substance can significantly impact its activity or function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Isocyanatothiane can be synthesized through several methods. One common approach involves the reaction of amines with phosgene (COCl2), which produces isocyanates via the intermediacy of carbamoyl chlorides. The general reaction is as follows:
RNH2+COCl2→RNCO+2HCl
In this case, the amine precursor would be a thiopyran derivative.
Another method involves the use of isocyanic acid, which can be added to alkenes to form isocyanates. Additionally, alkyl isocyanates can be formed by displacement reactions involving alkyl halides and alkali metal cyanates.
Industrial Production Methods
Industrial production of 4-Isocyanatothiane typically involves the phosgenation of amines due to its efficiency and scalability. due to the hazardous nature of phosgene, alternative methods such as the use of oxalyl chloride as a safer phosgene substitute are also employed. These methods ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Isocyanatothiane undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as alcohols, amines, and water.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions.
Substitution: Undergoes substitution reactions with suitable reagents.
Common Reagents and Conditions
Alcohols: Reacts with alcohols to form urethanes.
Amines: Reacts with primary and secondary amines to form substituted ureas.
Water: Reacts with water to form carbamic acid, which decomposes to an amine and carbon dioxide.
Major Products
Urethanes: Formed from the reaction with alcohols.
Substituted Ureas: Formed from the reaction with amines.
Amines and Carbon Dioxide: Formed from the reaction with water.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl Isocyanate: Similar in reactivity but lacks the sulfur atom present in 4-Isocyanatothiane.
Methyl Isocyanate: Another isocyanate compound, but with a simpler structure and different reactivity profile.
Ethyl Isocyanate: Similar to methyl isocyanate but with an ethyl group instead of a methyl group.
Uniqueness
4-Isocyanatothiane is unique due to the presence of a thiopyran ring, which imparts distinct chemical properties compared to other isocyanates. The sulfur atom in the ring can participate in additional chemical reactions, making 4-Isocyanatothiane a versatile compound in synthetic chemistry.
Eigenschaften
IUPAC Name |
4-isocyanatothiane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c8-5-7-6-1-3-9-4-2-6/h6H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLFSORNTZBSON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
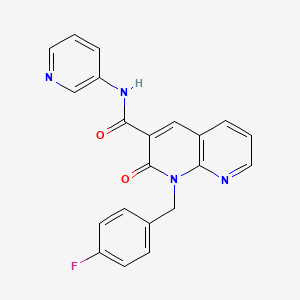
![Prop-2-enyl 5-(4-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2389649.png)
![(2E)-3-[4-(dimethylamino)phenyl]-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazol-3-yl}prop-2-enenitrile](/img/structure/B2389650.png)
![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2389651.png)
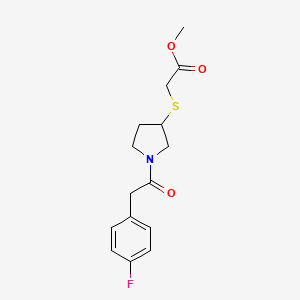
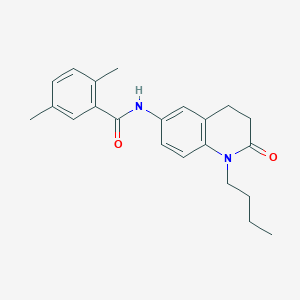
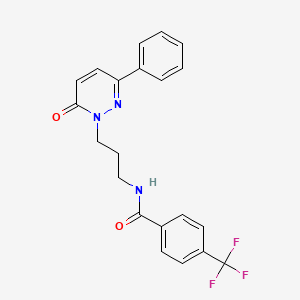
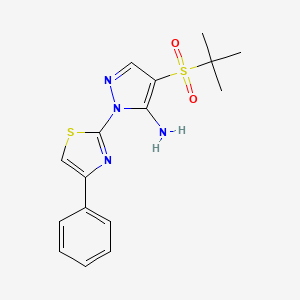
![4-Methoxy-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B2389657.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorophenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2389659.png)
![3-[[2-(2,5-Dichloro-1,3-thiazol-4-yl)ethylamino]methyl]phenol](/img/structure/B2389661.png)
![{2-[(2-phenoxyethyl)thio]-1H-benzimidazol-1-yl}acetic acid](/img/structure/B2389662.png)
